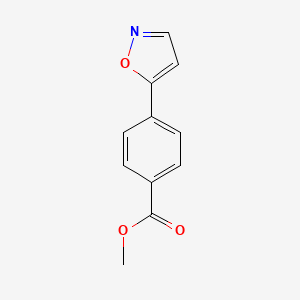

Methyl 4-(isoxazol-5-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

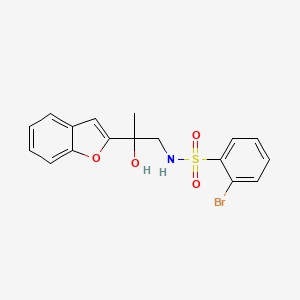

“Methyl 4-(isoxazol-5-yl)benzoate” is a chemical compound with the molecular formula C22H23NO4 . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities .

Synthesis Analysis

Isoxazoles can be synthesized using various methods. Two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 52 bonds. There are 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aromatic), 1 ether (aromatic), and 1 Isoxazole .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Physical And Chemical Properties Analysis

The average mass of “this compound” is 365.422 Da and its monoisotopic mass is 365.162720 Da .Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications

Methyl 4-(isoxazol-5-yl)benzoate serves as an important intermediate in the synthesis of various chemical compounds. Lou Hong-xiang (2012) detailed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, emphasizing its role as a critical intermediate for the total synthesis of bisbibenzyls, a class of natural products with diverse biological activities. The study elaborated on optimizing reaction conditions to enhance yield, showcasing the compound's utility in complex organic syntheses Lou Hong-xiang (2012).

Corrosion Inhibition

This compound derivatives have been evaluated for their corrosion inhibition properties. A study by Ammal, Prajila, and Joseph (2018) on benzimidazole bearing 1, 3, 4-oxadiazoles demonstrated their effectiveness in mitigating corrosion on mild steel in acidic environments. This research highlighted the compound's potential in protective coatings and industrial maintenance, providing insights into the physicochemical and theoretical aspects of corrosion inhibition Ammal et al. (2018).

Crystal Engineering

In crystal engineering, the adaptability of this compound derivatives under varying conditions has been explored. For instance, Johnstone et al. (2010) investigated methyl 2-(carbazol-9-yl)benzoate, highlighting its unique behavior in crystallizing with eight molecules in the asymmetric unit. Under high pressure, it transformed to a structure with fewer molecules per unit, demonstrating the influence of external conditions on molecular arrangements and the potential for engineering materials with specific crystal properties Johnstone et al. (2010).

Environmental and Water Treatment Studies

Research on polar pollutants in municipal wastewater revealed the presence and removal efficiencies of various organic contaminants, including benzotriazoles and their derivatives. Reemtsma et al. (2010) discussed the challenges in eliminating these compounds from water sources, underscoring the necessity for effective treatment technologies. Although this compound was not explicitly mentioned, this research contextually relates to the broader category of trace pollutants in water treatment studies Reemtsma et al. (2010).

Orientations Futures

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a convenient platform for the development of new inhibitors of AChE towards the treatment of Alzheimer’s disease .

Mécanisme D'action

Target of Action

Methyl 4-(isoxazol-5-yl)benzoate is a derivative of isoxazole, a five-membered heterocyclic compound . Isoxazoles are known to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties . .

Mode of Action

For instance, the presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Biochemical Pathways

Isoxazoles are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Isoxazoles are known to have various biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities .

Propriétés

IUPAC Name |

methyl 4-(1,2-oxazol-5-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-12-15-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCTXCZVDFSQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196059-61-6 |

Source

|

| Record name | methyl 4-(1,2-oxazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)

![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)

![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)